molecular formula C8H7ClN4 B13599530 2-Chloro-6,7-dimethylpteridine

2-Chloro-6,7-dimethylpteridine

Cat. No.: B13599530
M. Wt: 194.62 g/mol
InChI Key: CTNCAAVLJSLUMM-UHFFFAOYSA-N
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Description

2-Chloro-6,7-dimethylpteridine is a halogenated pteridine derivative characterized by a chloro substituent at position 2 and methyl groups at positions 6 and 5. Its synthesis typically involves alkylation and substitution reactions, as demonstrated in studies of related chloro-pteridines. For example, 6,7-dichloro-1,3-dimethyllumazine derivatives undergo nucleophilic substitution with amines under reflux or room-temperature conditions to yield substituted products . Methylation of pteridine derivatives using dimethyl sulfate and sodium hydroxide has also been reported to produce methylated analogs, though isomer formation may occur depending on reaction conditions . The melting point of a structurally related compound, synthesized via similar methods, is reported as 151–152°C , though solubility data for 2-chloro-6,7-dimethylpteridine remains unavailable in the provided evidence.

Properties

Molecular Formula

C8H7ClN4

Molecular Weight

194.62 g/mol

IUPAC Name

2-chloro-6,7-dimethylpteridine

InChI

InChI=1S/C8H7ClN4/c1-4-5(2)12-7-6(11-4)3-10-8(9)13-7/h3H,1-2H3

InChI Key

CTNCAAVLJSLUMM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CN=C(N=C2N=C1C)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6,7-dimethylpteridine typically involves multi-step organic reactions. One common method starts with the nitration of a suitable precursor, followed by reduction to form an amine. Subsequent chlorination and methylation steps yield the desired compound. The reaction conditions often involve the use of strong acids, reducing agents, and chlorinating agents under controlled temperatures and pressures.

Industrial Production Methods: Industrial production of 2-Chloro-6,7-dimethylpteridine may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-6,7-dimethylpteridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium amide or thiourea in polar solvents.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.

Major Products Formed: The major products formed from these reactions include various substituted pteridines, which can have different functional groups attached to the pteridine ring, enhancing their chemical and biological properties.

Scientific Research Applications

2-Chloro-6,7-dimethylpteridine has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

    Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-6,7-dimethylpteridine involves its interaction with specific molecular targets. The chlorine and methyl groups on the pteridine ring influence its binding affinity and selectivity towards enzymes and receptors. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This mechanism is crucial in its potential therapeutic applications, where it can modulate biological pathways involved in disease processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Physical Properties

The substituents on the pteridine ring significantly influence melting points and solubility. For instance:

Compound Substituents Melting Point (°C) Aqueous Solubility (22.5°C, Moles/L)
2-Chloro-6,7-dimethylpteridine 2-Cl, 6,7-diCH₃ 151–152 Not reported
4-Hydroxy-6,7-dimethylpteridine 4-OH, 6,7-diCH₃ 176.18 5.155 × 10⁻³
2-Amino-4-hydroxy-6,7-dimethylpteridine 2-NH₂, 4-OH, 6,7-diCH₃ Not reported Increased solubility vs. non-methylated analogs

Key observations:

  • Chloro vs. Hydroxy Groups : The chloro derivative exhibits a lower melting point (151–152°C) compared to the hydroxy analog (176.18°C), likely due to differences in intermolecular hydrogen bonding .
  • Solubility Trends: Methyl groups enhance solubility, as seen in 2-amino-4-hydroxy-6,7-dimethylpteridine, which shows higher solubility than its non-methylated counterparts . However, the chloro derivative’s solubility remains undocumented.

Reactivity in Substitution Reactions

Chloro-substituted pteridines are highly reactive in nucleophilic substitution. For example:

  • 6,7-Dichloro-1,3-dimethyllumazine reacts with amines in dioxane or methanol to form 7-substituted amino-6-chloro derivatives. Reflux conditions are required for less reactive amines (e.g., benzylamine) .
  • 2-Amino-4-hydroxy-6,7-dimethylpteridine undergoes methylation with dimethyl sulfate to yield monomethyl derivatives, highlighting the influence of steric hindrance from methyl groups on reaction outcomes .

In contrast, hydroxy- or amino-substituted pteridines are less reactive in such substitutions due to stronger electron-donating effects.

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